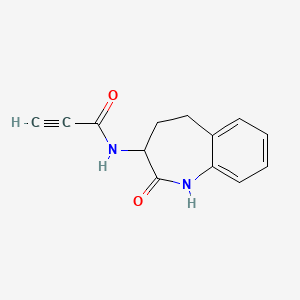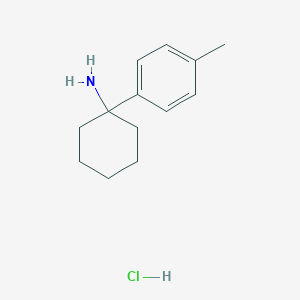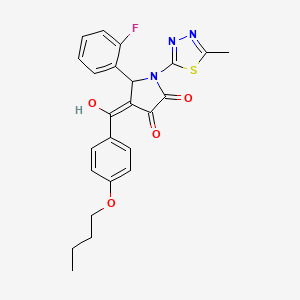
4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Theoretical Investigations
Compounds within this group have been extensively studied for their spectroscopic characteristics and theoretical properties. For instance, spectroscopic studies on selected 1,3,4-thiadiazoles have revealed dual fluorescence effects, which are of interest due to the potential for specific molecular aggregation inducing charge transfer within the molecule. These effects are dependent on the structural composition and substituents, suggesting applications in fluorescence methods and as fluorescence probes in biology and molecular medicine (Budziak et al., 2019) (Budziak et al., 2019).
Antibacterial and Antimicrobial Activities
Several compounds with 1,3,4-thiadiazole structures have been synthesized and evaluated for their potential antibacterial and antimicrobial activities. For example, fluorine-containing thiadiazolotriazinones were explored as potential antibacterial agents, indicating the broad applicability of such compounds in developing new pharmaceuticals with antimycotic properties (Holla et al., 2003). Additionally, novel fluorine-containing compounds were synthesized and showed promising antibacterial and antifungal activities, highlighting their potential as pharmaceuticals (Gadakh et al., 2010).
Anticancer Activity
The exploration of novel fluorinated compounds has extended into anticancer research, with studies revealing that some of these molecules exhibit significant anti-lung cancer activity. This opens up new avenues for the use of fluorinated 1,3,4-thiadiazole derivatives in cancer treatment, showcasing the versatility of these compounds in scientific research beyond their traditional applications (Hammam et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one' involves the synthesis of the key intermediate 5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one, which is then coupled with 4-butoxybenzoyl chloride to obtain the final product. The synthesis pathway involves several steps including protection, deprotection, coupling, and purification.", "Starting Materials": [ "2-fluoroaniline", "methyl isothiocyanate", "sodium hydroxide", "butyl bromide", "potassium carbonate", "acetic anhydride", "4-butoxybenzoic acid", "thionyl chloride", "triethylamine", "5-methyl-1,3,4-thiadiazol-2-amine" ], "Reaction": [ "Step 1: Protection of 2-fluoroaniline with acetic anhydride to obtain N-acetyl-2-fluoroaniline", "Step 2: Reaction of N-acetyl-2-fluoroaniline with methyl isothiocyanate and sodium hydroxide to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine", "Step 3: Protection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine with thionyl chloride and triethylamine to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate", "Step 4: Deprotection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate with sodium hydroxide to obtain 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one", "Step 5: Coupling of 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one with 4-butoxybenzoyl chloride in the presence of potassium carbonate to obtain the final product '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one'", "Step 6: Purification of the final product by column chromatography" ] } | |
Numéro CAS |
609795-73-5 |
Formule moléculaire |
C24H22FN3O4S |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-3-4-13-32-16-11-9-15(10-12-16)21(29)19-20(17-7-5-6-8-18(17)25)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-12,20,29H,3-4,13H2,1-2H3/b21-19- |
Clé InChI |
MFAVXPHWZBGRCM-VZCXRCSSSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
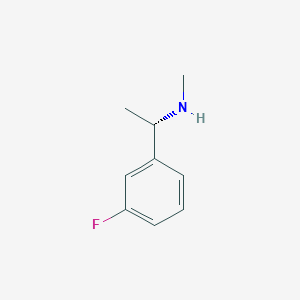
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)
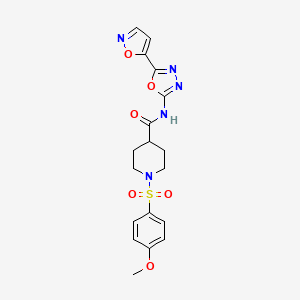
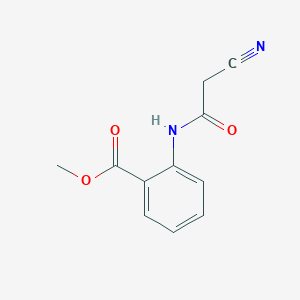

![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)
